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Compound of Interest

Compound Name: Cyclohexyl(phenyl)methanol

Cat. No.: B1583271 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of

Cyclohexyl(phenyl)methanol

Introduction
Cyclohexyl(phenyl)methanol (CAS No: 945-49-3) is a secondary alcohol featuring both a

bulky alicyclic cyclohexyl group and an aromatic phenyl group attached to a carbinol center.[1]

[2] This unique structural arrangement imparts a combination of steric hindrance and electronic

effects that make it a valuable intermediate in the synthesis of fine chemicals and more

complex molecules.[1] Accurate and unambiguous structural elucidation is paramount for its

application in research and drug development. This guide provides a comprehensive overview

of the core spectroscopic techniques used to characterize cyclohexyl(phenyl)methanol,
offering both theoretical underpinnings and practical, field-proven insights for researchers,

scientists, and drug development professionals.

Molecular Structure and Properties
Molecular Formula: C₁₃H₁₈O[2][3]

Molecular Weight: 190.28 g/mol [1][4]

IUPAC Name: cyclohexyl(phenyl)methanol[4]

InChIKey: QDYKZBKCLHBUHU-UHFFFAOYSA-N[1][2]
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The presence of the hydroxyl group, along with the distinct cyclohexyl and phenyl moieties,

gives rise to a characteristic spectroscopic fingerprint that can be definitively analyzed using a

suite of analytical methods.

Section 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique

that provides detailed information about the carbon-hydrogen framework of a molecule. For

cyclohexyl(phenyl)methanol, both ¹H and ¹³C NMR are indispensable for confirming its

structure.

¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides information on the number of different types of protons, their

electronic environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of cyclohexyl(phenyl)methanol in
~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid

large solvent signals that would obscure the analyte's signals.[1]

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

Data Acquisition:

Acquire the spectrum at room temperature.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Integrate the resulting peaks to determine the relative number of protons responsible for

each signal.

Caption: Workflow for ¹H NMR analysis of Cyclohexyl(phenyl)methanol.
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¹H NMR Spectral Data Summary

Signal Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

Cyclohexyl Protons 0.85–2.10 Multiplet (m) 12H

Methine Proton (-CH-

OH)
~4.37 Multiplet (m) 1H

Phenyl Protons 7.20–7.40 Multiplet (m) 5H

Hydroxyl Proton (-OH) ~4.37 (can vary) Multiplet (m) 1H

Note: Data is compiled from representative spectra in CDCl₃.[1]

Expert Interpretation of the ¹H NMR Spectrum
Cyclohexyl Protons (δ 0.85–2.10): The protons of the cyclohexyl group appear as a complex

multiplet in the upfield region.[1] This complexity is due to the various axial and equatorial

protons in the chair conformation of the ring and their extensive spin-spin coupling.[1] The

integration value of 12H confirms the presence of the cyclohexyl ring and the hydroxyl

proton.

Phenyl Protons (δ 7.20–7.40): The five protons of the phenyl group resonate in the downfield

aromatic region as a multiplet, which is characteristic of a monosubstituted benzene ring.[1]

Methine Proton (δ ~4.37): The single proton attached to the carbon bearing the hydroxyl

group and the two rings (the carbinol proton) is deshielded by the adjacent electronegative

oxygen atom, causing its signal to appear downfield relative to the other aliphatic protons.[1]

Hydroxyl Proton (δ ~4.37, variable): The chemical shift of the -OH proton is highly variable

and depends on factors like concentration, solvent, and temperature due to hydrogen

bonding.[5][6] It often appears as a broad signal. A D₂O exchange experiment can be

performed to confirm this peak; upon adding a drop of D₂O, the -OH proton is replaced by

deuterium, causing its signal to disappear from the spectrum.[6]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.
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Experimental Protocol: ¹³C NMR Data Acquisition
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrumentation: A 75 MHz or higher field NMR spectrometer is typically used.

Data Acquisition:

Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each

unique carbon atom.

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-

200 ppm).

Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a

low natural abundance.

¹³C NMR Spectral Data Summary
Carbon Type Chemical Shift (δ, ppm)

Cyclohexyl Carbons 26.0–35.0

Carbinol Carbon (-C-OH) 75.0–80.0

Aromatic Carbons (Phenyl) 125.0–143.6

Note: Data is compiled from representative spectra in CDCl₃.[1]

Expert Interpretation of the ¹³C NMR Spectrum
Cyclohexyl Carbons (δ 26.0–35.0): The signals for the six carbons of the cyclohexyl ring

appear in the aliphatic region of the spectrum.[1]

Carbinol Carbon (δ 75.0–80.0): The carbon atom bonded to the hydroxyl group is

significantly deshielded by the electronegative oxygen atom, causing its resonance to appear

downfield in the 75-80 ppm range.[1][6] This is a highly diagnostic signal for the presence of

a secondary alcohol.
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Aromatic Carbons (δ 125.0–143.6): The carbons of the phenyl ring resonate in the

characteristic aromatic region.[1] The full range of carbon signals confirms the presence of

both the alicyclic and aromatic frameworks.[1]

Section 2: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
Sample Preparation: A small amount of neat cyclohexyl(phenyl)methanol can be placed

between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

Record a background spectrum of the empty sample holder.

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background spectrum to produce

the final IR spectrum of the compound.

IR Spectral Data Summary
Vibrational Mode Wavenumber (cm⁻¹) Intensity

O-H Stretch (Hydrogen

Bonded)
3300–3500 Strong, Broad

C-H Stretch (Aromatic) 3000–3100 Medium

C-H Stretch (Aliphatic) 2850–3000 Strong

C=C Stretch (Aromatic) 1450–1600 Medium

C-O Stretch (Secondary

Alcohol)
1075–1150 Strong
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Note: Data compiled from various sources.[5][7][8]

Expert Interpretation of the IR Spectrum
O-H Stretch (3300–3500 cm⁻¹): The most prominent feature in the IR spectrum of

cyclohexyl(phenyl)methanol is a strong, broad absorption in this region, which is

characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[5][8] The

broadness is a direct result of intermolecular hydrogen bonding.[5]

C-H Stretches (2850–3100 cm⁻¹): The sharp peaks just below 3000 cm⁻¹ are due to the C-H

stretching vibrations of the sp³ hybridized carbons of the cyclohexyl ring. The weaker

absorptions above 3000 cm⁻¹ are characteristic of the C-H stretches of the sp² hybridized

carbons in the phenyl ring.[9]

C-O Stretch (1075–1150 cm⁻¹): A strong absorption in this range is indicative of the C-O

stretching vibration. For secondary alcohols, this peak typically appears between 1075 and

1150 cm⁻¹.[8] This helps to distinguish it from primary and tertiary alcohols.[8]

Caption: Key IR vibrational modes for Cyclohexyl(phenyl)methanol.

Section 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and

elemental composition of a compound, as well as to elucidate its structure through

fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition
Sample Introduction: A dilute solution of cyclohexyl(phenyl)methanol is introduced into the

mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, high-

energy electrons bombard the sample, causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole)

based on their m/z ratio.
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Detection: An electron multiplier detects the separated ions, and the signal is processed to

generate a mass spectrum.

Mass Spectrometry Data Summary

m/z
Proposed Fragment
Identity

Significance

190 [M]⁺ Molecular Ion

173 [M - OH]⁺ Loss of hydroxyl radical

107 [C₇H₇O]⁺ or [C₈H₁₁]⁺ Common Fragment

79 [C₆H₇]⁺ Phenyl-related fragment

Note: Data compiled from representative spectra.[1]

Expert Interpretation of the Mass Spectrum
Molecular Ion Peak ([M]⁺ at m/z 190): The peak at m/z 190 corresponds to the molecular

weight of cyclohexyl(phenyl)methanol (190.28 g/mol ), confirming its molecular formula.[1]

[4]

Fragmentation Pattern: The fragmentation pattern provides valuable structural information.

Loss of a Hydroxyl Group (m/z 173): A common fragmentation pathway for alcohols is the

loss of the hydroxyl radical (•OH), resulting in a fragment ion at [M-17]⁺.

Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the cyclohexyl or

phenyl ring is also a characteristic fragmentation pathway for secondary alcohols.[6] The

loss of the cyclohexyl group can lead to a prominent peak.

Other Significant Peaks (m/z 107, 79): The base peak is often observed at m/z 107, with

another significant peak at m/z 79, which are characteristic fragments providing further

evidence for the overall structure.[1]

Section 4: Safety and Handling
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Cyclohexyl(phenyl)methanol is classified as an irritant.[2] It may cause skin, eye, and

respiratory irritation.[4][10] Therefore, appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

[10][11] All work should be conducted in a well-ventilated area or a chemical fume hood.[10]

[12]

Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a

comprehensive and unambiguous characterization of cyclohexyl(phenyl)methanol. Each

technique offers complementary information that, when synthesized, confirms the molecular

structure, functional groups, and connectivity of the molecule. This guide provides the essential

protocols and interpretive knowledge for researchers to confidently identify and verify this

important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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